molecular formula C5H3BrClNO2S B15065738 Methyl 2-bromo-4-chlorothiazole-5-carboxylate

Methyl 2-bromo-4-chlorothiazole-5-carboxylate

Cat. No.: B15065738
M. Wt: 256.51 g/mol
InChI Key: TUGDHRGHHTWSBN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chlorothiazole-5-carboxylate is a chemical compound with the molecular formula C5H3BrClNO2S and a molecular weight of 256.50 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-chlorothiazole-5-carboxylate typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of thiazole with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chlorothiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-chlorothiazole-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-chlorothiazole-5-carboxylate is unique due to the presence of both bromo and chloro substituents on the thiazole ring, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct advantages in the synthesis of complex molecules and the development of new compounds with specific properties .

Properties

IUPAC Name

methyl 2-bromo-4-chloro-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)8-5(6)11-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDHRGHHTWSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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